molecular formula C11H15N B13602176 (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine

(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine

Cat. No.: B13602176
M. Wt: 161.24 g/mol
InChI Key: NTFRABUEOUYTHK-QMMMGPOBSA-N
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Description

(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine is a chiral amine based on the privileged 2,3-dihydro-1H-indene (indane) scaffold, a structure of significant interest in drug discovery and development . The indane core is a versatile building block found in numerous biologically active compounds and natural products, and it is a key structural element in pharmaceuticals such as Donepezil, used for the treatment of Alzheimer's disease, and the antiviral agent Indinavir . This specific (S)-enantiomer offers researchers a synthetically valuable chiral building block for constructing more complex molecules, particularly in the exploration of structure-activity relationships (SAR) during lead optimization . The compound serves as a critical intermediate in the synthesis of potential therapeutic agents. Its applications span across various research fields, including medicinal chemistry for the design of novel bioactive molecules, organic electronics, and the development of chromophores . As a secondary amine, it can also be utilized in Pictet-Spengler-type cyclizations to access other nitrogen-containing heterocyclic scaffolds of high pharmaceutical relevance . This product is intended for research applications by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethanamine

InChI

InChI=1S/C11H15N/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2,4,6,8H,3,5,7,12H2,1H3/t8-/m0/s1

InChI Key

NTFRABUEOUYTHK-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC2=C1CCC2)N

Canonical SMILES

CC(C1=CC=CC2=C1CCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the reductive amination of the corresponding aldehyde with a chiral amine.

Industrial Production Methods

Industrial production methods for (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine often involve large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and a chiral catalyst to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine

In medicine, (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is investigated for its potential therapeutic applications. It has shown promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its chiral nature makes it an important intermediate in the synthesis of enantiomerically pure drugs.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine and analogous compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
This compound Inden-4-yl, ethanamine (S-configuration) C₁₁H₁₅N 161.24 Primary amine ~2.1
(1R)-1-(2,3-Dihydro-1H-inden-5-yl)ethanamine Inden-5-yl, ethanamine (R-configuration) C₁₁H₁₅N 161.24 Primary amine ~2.1
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Inden-5-yl, ethanone, phenyl, pyrrolidine C₂₁H₂₃NO 305.42 Ketone, tertiary amine ~3.8
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine Halogenated phenyl (Br, F) C₈H₈BrF₂N 236.06 Halogens, primary amine ~2.5
(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride Inden-1-yl, amine hydrochloride C₉H₁₂ClN 169.65 Secondary amine, salt form ~1.9

*LogP values estimated using fragment-based methods.

Key Observations:
  • Positional Isomerism : The indenyl substituent’s position (4-yl vs. 5-yl) can alter steric and electronic interactions, impacting receptor selectivity .
  • Functional Groups: The presence of a ketone (e.g., in the cathinone derivative) increases molecular weight and lipophilicity compared to primary amines .
  • Chirality : Enantiomers like the (S)- and (R)-isomers may exhibit divergent pharmacological profiles due to stereospecific binding .

Pharmacological and Regulatory Considerations

  • Psychoactive Potential: The cathinone derivative () is flagged as a new psychoactive substance (NPS), suggesting that indenyl ethanamines may share stimulant or hallucinogenic properties .
  • Enantiomer-Specific Effects: The (R)-isomer () could exhibit different metabolic stability or toxicity compared to the (S)-form, a common phenomenon in chiral drugs .
  • Halogenated Derivatives : Compounds like (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine () may show enhanced blood-brain barrier penetration due to halogen-induced lipophilicity .

Case Study: Comparison with a Cathinone Derivative

The compound 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone () shares the indenyl backbone but includes a pyrrolidine ring and ketone group. These modifications:

  • Increase molecular weight (305.42 g/mol vs. 161.24 g/mol).
  • Enhance lipophilicity (LogP ~3.8 vs. ~2.1), likely improving CNS penetration.
  • Introduce tertiary amine functionality, which may interact with monoamine transporters (e.g., dopamine, serotonin) .

Biological Activity

(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine, a chiral amine compound, has garnered significant attention in medicinal chemistry due to its unique structural features and biological activity. The compound is characterized by a dihydroindene moiety and has a molecular formula of C11H15N with a molecular weight of approximately 175.23 g/mol. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

The biological activity of this compound is primarily linked to its ability to modulate neurotransmitter systems. Its structural similarity to various neurotransmitters allows it to interact with multiple receptors, influencing neuronal signaling pathways. Key mechanisms include:

  • Neurotransmitter Modulation : The compound has shown potential in interacting with receptors associated with neurotransmitter systems, particularly in the context of neurological disorders.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to neurotransmitter degradation, thereby enhancing the availability of these neurotransmitters in synaptic clefts.

Research Findings

Recent studies have focused on the binding affinity and efficacy of this compound at various receptors. Notable findings include:

  • Binding Affinity : Interaction studies reveal that the compound exhibits significant binding affinity towards monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This suggests potential applications in treating disorders like Parkinson's disease.

Table 1: Comparative Binding Affinities

Compound NameTarget ReceptorIC50 (nM)Selectivity Index
This compoundMAO-B211641.3 (compared to MAO-A)
RasagilineMAO-B4.7-
SafinamideMAO-B0.35-

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated its potential in protecting neuronal cells from oxidative stress. The compound was tested in vitro against neuronal cell lines exposed to neurotoxic agents. Results indicated a significant reduction in cell death and oxidative damage markers.

Case Study 2: Antidepressant-Like Activity

Another study explored the antidepressant-like effects of this compound in animal models. Behavioral assays showed that administration of the compound resulted in increased locomotion and reduced immobility time in forced swim tests, indicative of antidepressant activity.

Structural Comparisons

This compound shares structural similarities with several other compounds that exhibit varying biological activities. A comparison highlights its unique features:

Table 2: Structural Comparison with Similar Compounds

Compound NameStructureSimilarity IndexUnique Features
(S)-2,3-Dihydro-1H-indeneStructure0.95Lacks amino group; used in polymer synthesis
(R)-2,3-Dihydro-1H-indeneStructure0.95Enantiomeric form; different biological activity profile
5-AcetylindaneStructure0.90Contains an acetyl group; used in organic synthesis

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